Marcellomycin
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Overview
Description
Marcellomycin is a natural product found in Streptomyces with data available.
Marcellomycin is an antineoplastic oligosaccharide anthracycline antineoplastic antibiotic isolated from the bacterium Actinosporangium bohemicum. Marcellomycin intercalates into DNA and induces DNA crosslinks, thereby inhibiting DNA replication and repair and RNA and protein synthesis. This agent also induces differentiation in HL-60 promyelocytic leukemia cells by interfering with glycoprotein synthesis. (NCI04)
Scientific Research Applications
Antineoplastic Properties
Marcellomycin is an oligosaccharide anthracycline antibiotic, derived from Actinosporangium bohemicum, with notable antineoplastic properties. It functions by intercalating into DNA, thereby inhibiting DNA replication and repair, as well as RNA and protein synthesis. This mechanism is crucial in its role as a potential treatment for various cancers, including promyelocytic leukemia. The ability to induce differentiation in HL-60 promyelocytic leukemia cells by interfering with glycoprotein synthesis is particularly significant (Definitions, 2020).
Comparative Studies with Other Anthracyclines
Marcellomycin has been compared with other class II anthracycline antibiotics in terms of metabolism and tissue distribution. It shows a distinct pharmacokinetic profile, particularly in its distribution across various organs and its metabolic pathways. These comparative studies are important for understanding how Marcellomycin might differ from or be similar to other drugs in its class (Dodion et al., 2004).
Interaction with Other Medicinal Compounds
Research has explored the interaction of Marcellomycin with other medicinal compounds, such as creatine phosphate. For instance, one study investigated the effects of creatine phosphate on myocardial injury induced by Marcellomycin in breast cancer patients, revealing the potential for combination therapies to mitigate side effects or enhance efficacy (Li Da-lin, 2012).
Pharmacokinetic Studies
Pharmacokinetic studies have been conducted to understand how Marcellomycin behaves in the human body. These studies offer insights into aspects like absorption, distribution, metabolism, and excretion of the drug, which are crucial for optimizing its therapeutic use and minimizing adverse effects (Dodion et al., 2004).
Protective Effects in Chemotherapy
There is research indicating the protective effects of certain solutions, like parenteral solution Shenqifuzheng, in chemotherapy involving Marcellomycin. Such studies are vital for developing strategies to reduce the cardiotoxic effects often associated with anthracycline chemotherapy (Dong Li-jun, 2008).
Cell Cycle Impact Studies
Investigations into the impact of Marcellomycin on the cell cycle, particularly in comparison with other anthracyclines, provide essential data on its potential effectiveness and mechanism of action in cancer treatment (Seeber et al., 2004).
properties
CAS RN |
63710-10-1 |
---|---|
Product Name |
Marcellomycin |
Molecular Formula |
C42H55NO17 |
Molecular Weight |
845.9 g/mol |
IUPAC Name |
methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-[(2S,4S,5S,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-(dimethylamino)-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,10-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate |
InChI |
InChI=1S/C42H55NO17/c1-8-42(53)15-26(30-19(34(42)41(52)54-7)11-20-31(37(30)50)38(51)33-23(45)10-9-22(44)32(33)36(20)49)58-27-12-21(43(5)6)39(17(3)56-27)59-29-14-25(47)40(18(4)57-29)60-28-13-24(46)35(48)16(2)55-28/h9-11,16-18,21,24-29,34-35,39-40,44-48,50,53H,8,12-15H2,1-7H3/t16-,17-,18-,21-,24-,25-,26-,27-,28-,29-,34-,35+,39+,40+,42+/m0/s1 |
InChI Key |
VJRAUFKOOPNFIQ-TVEKBUMESA-N |
Isomeric SMILES |
CC[C@]1(C[C@@H](C2=C(C3=C(C=C2[C@H]1C(=O)OC)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O[C@H]6C[C@@H]([C@@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@@H]([C@@H](O7)C)O)O)O)N(C)C)O |
SMILES |
CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)O)O)N(C)C)O |
Canonical SMILES |
CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)O)O)N(C)C)O |
synonyms |
marcellomycin marcellomycin tartrate (1:1), (R-(R*,R*))-(1R-(1alpha,2beta,4beta))-isomer marcellomycin, (1S-(1alpha,2alpha,4alpha))-isomer mimimycin |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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